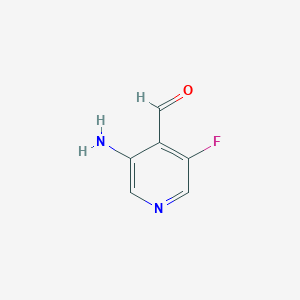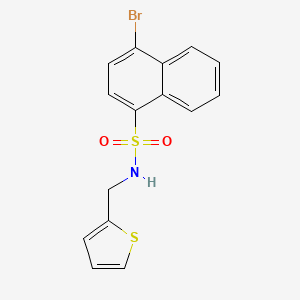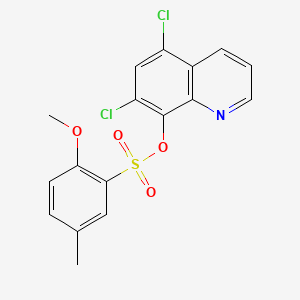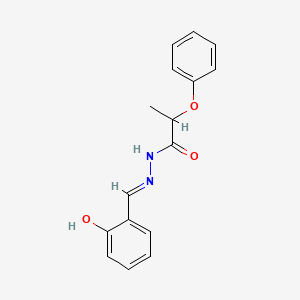![molecular formula C20H22N4O3 B15282967 methyl 1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-5-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B15282967.png)
methyl 1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-5-ethyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-5-ethyl-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-5-ethyl-1H-pyrazole-4-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions.
Formation of the Pyrazole Ring: This step involves cyclization reactions to form the pyrazole ring.
Esterification: The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-5-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Methyl 1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-5-ethyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of methyl 1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-5-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-[6-(3,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-5-ethyl-1H-pyrazole-4-carboxylate
- Ethyl 1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-5-ethyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C20H22N4O3 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
methyl 1-[6-(2,5-dimethylphenoxy)-2-methylpyrimidin-4-yl]-5-ethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C20H22N4O3/c1-6-16-15(20(25)26-5)11-21-24(16)18-10-19(23-14(4)22-18)27-17-9-12(2)7-8-13(17)3/h7-11H,6H2,1-5H3 |
Clave InChI |
AXDJBQPQCOJETD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=NN1C2=CC(=NC(=N2)C)OC3=C(C=CC(=C3)C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282912.png)

![2-[3-(3,4-dimethoxyphenyl)-5-(methylsulfanyl)-1H-pyrazol-1-yl]-4,6-bis(4-methyl-1-piperazinyl)-1,3,5-triazine](/img/structure/B15282929.png)
![3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282936.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282943.png)

![3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B15282948.png)
![2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B15282954.png)
![3-(1-Benzofuran-2-yl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282959.png)
![4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide](/img/structure/B15282981.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1,3-thiazol-2-amine](/img/structure/B15282982.png)
